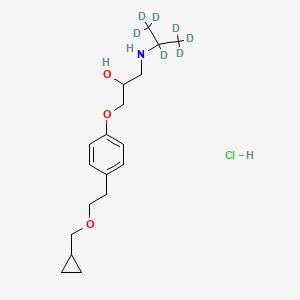

(+/-)-Betaxolol-d7 HCl (iso-propyl-d7)

Description

Overview of Deuterated Compounds as Advanced Research Tools

Among stable isotopes, deuterium (B1214612) (²H), a heavy isotope of hydrogen, has garnered significant attention in medicinal chemistry. massbank.eu The process of replacing hydrogen atoms with deuterium in a molecule is known as deuteration. caymanchem.com This seemingly minor structural modification can have profound effects on the molecule's metabolic stability due to the "Kinetic Isotope Effect." The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. massbank.eu

This enhanced metabolic stability can confer several advantages:

Reduced Metabolite-Mediated Toxicity: If a drug's toxicity is linked to a specific metabolite, blocking its formation through deuteration can lead to a safer compound. caymanchem.com

Internal Standards for Bioanalysis: Deuterated compounds are ideal internal standards for quantitative mass spectrometry assays. researchgate.net They are chemically identical to the analyte, meaning they exhibit similar chromatographic behavior and ionization efficiency, but are distinguishable by their higher mass. This allows for more accurate and precise quantification of the parent drug in complex biological samples. researchgate.netnih.gov

The strategic application of deuteration has evolved from a simple research tool to a viable drug design strategy, with the first deuterated drug, deutetrabenazine, receiving FDA approval in 2017. massbank.eucaymanchem.com

Rationale for Research on (+/-)-Betaxolol-d7 HCl (iso-propyl-d7)

Betaxolol (B1666914) is a cardioselective beta-1-adrenergic receptor antagonist used primarily for treating hypertension and glaucoma. nih.govmdpi.com It is primarily eliminated through hepatic metabolism. fda.govdrugbank.com The study of its deuterated analogue, specifically (+/-)-Betaxolol-d7 HCl where the seven hydrogen atoms on the isopropyl group are replaced by deuterium, is driven by the need for a robust analytical internal standard for pharmacokinetic and metabolic research.

In mass spectrometry analysis of betaxolol, a common and intense fragment ion is observed at a mass-to-charge ratio (m/z) of 72. researchgate.net This fragment corresponds to the [CH₂NHCH(CH₃)₂]⁺ ion, which originates from the cleavage of the isopropylamine (B41738) side chain. researchgate.net However, when analyzing samples from biological matrices, endogenous compounds can sometimes produce interfering ions at the same m/z value, compromising the accuracy of the quantification. researchgate.net

The strategic placement of seven deuterium atoms on the isopropyl group of Betaxolol creates (+/-)-Betaxolol-d7. This deuterated version is chemically and chromatographically identical to Betaxolol but has a higher mass. Crucially, the corresponding fragment ion is "mass-shifted." Instead of appearing at m/z 72, the deuterated fragment [CD₂NDCD(CD₃)₂]⁺ appears at a higher m/z, moving it away from the background interference. This mass shift significantly reduces baseline noise and enhances the specificity and sensitivity of the analytical method, allowing for the reliable determination of very low concentrations of Betaxolol in plasma or other biological samples. researchgate.net

Therefore, the primary rationale for the synthesis and use of (+/-)-Betaxolol-d7 HCl (iso-propyl-d7) is its application as a superior internal standard for the precise and accurate quantification of Betaxolol in bioanalytical studies, particularly those employing gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netcaymanchem.com

Data Tables

Table 1: Comparison of Physicochemical Properties

| Property | (+/-)-Betaxolol HCl | (+/-)-Betaxolol-d7 HCl (iso-propyl-d7) |

| Molecular Formula | C₁₈H₂₉NO₃ · HCl | C₁₈H₂₂D₇NO₃ · HCl |

| Molecular Weight | 343.9 g/mol | 350.9 g/mol |

| Isotopic Enrichment | Not Applicable | ≥99% deuterated forms (d₁-d₇) |

| Chemical Structure |  | Structure is identical to Betaxolol, with 7 deuterium atoms replacing hydrogen on the isopropyl group. |

Source: Data compiled from various chemical suppliers and literature. fda.govcaymanchem.com

Table 2: Key Mass Spectrometry Fragments

| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion | Fragment Ion (m/z) | Rationale for Use |

| Betaxolol | 308.2 | [CH₂NHCH(CH₃)₂]⁺ | 72 | Analyte to be quantified. |

| Betaxolol-d7 | 315.2 | [CD₂NDCD(CD₃)₂]⁺ | 79 | Internal standard; fragment is mass-shifted away from interference. |

Source: Based on principles of mass spectrometry and published data. researchgate.netnih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H30ClNO3 |

|---|---|

Molecular Weight |

350.9 g/mol |

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/i1D3,2D3,14D; |

InChI Key |

CHDPSNLJFOQTRK-LBRFFFIWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl |

Origin of Product |

United States |

Advanced Analytical Methodologies for Quantification and Characterization of Betaxolol D7 Hcl

Mass Spectrometry-Based Techniques for Quantification

Mass spectrometry (MS) stands as a cornerstone for the sensitive and selective analysis of deuterated compounds. Its ability to differentiate between the analyte and its isotopically labeled counterpart makes it indispensable for quantitative bioanalysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the determination of betaxolol (B1666914) in various biological matrices. oup.comoup.com The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace amounts of the drug and its metabolites. nih.govnih.gov In a typical LC-MS/MS analysis of betaxolol, the precursor ion at m/z 308 is selected and fragmented to produce specific product ions for quantification. sigmaaldrich.comnih.gov The use of a deuterated internal standard like Betaxolol-d7 HCl is critical in these assays to compensate for matrix effects and variations in instrument response. nih.gov

Recent studies have focused on developing and validating LC-MS/MS methods for the simultaneous analysis of multiple beta-blockers, including betaxolol, in complex samples like human urine and milk powder. oup.comnih.gov These methods often employ solid-phase extraction (SPE) for sample cleanup and purification prior to LC-MS/MS analysis. nih.gov The selection of appropriate chromatographic conditions, such as the column and mobile phase, is crucial for achieving optimal separation and resolution of the analytes. gyanvihar.orgnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of betaxolol, although it often requires a derivatization step to improve the volatility and thermal stability of the analyte. nih.govjfda-online.com Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) which convert the hydroxyl and amine groups of betaxolol into their corresponding trimethylsilyl (B98337) (TMS) derivatives. nih.govresearchgate.netresearchgate.net

In GC-MS analysis, the TMS derivative of betaxolol can be monitored using selected ion monitoring (SIM) for enhanced sensitivity. nih.govresearchgate.net One study reported monitoring the intense m/z 72 fragment, corresponding to [CH2NHCH(CH3)2]+, which is formed by alpha-cleavage of the O-trimethylsilyl derivative upon electron impact ionization. researchgate.net The use of a deuterated internal standard, such as Betaxolol-d5, has been shown to significantly reduce chemical interference and baseline noise, allowing for the determination of very low concentrations of the analyte. nih.govresearchgate.net

Role of (+/-)-Betaxolol-d7 HCl as an Internal Standard in Quantitative Bioanalysis

Stable isotopically labeled (SIL) compounds, such as (+/-)-Betaxolol-d7 HCl, are considered the gold standard for internal standards in quantitative bioanalysis using mass spectrometry. scispace.comaptochem.comveeprho.com The key advantage of using a deuterated internal standard is that it has nearly identical physicochemical properties to the analyte of interest. scispace.comaptochem.com This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for any variations in these steps. scispace.comclearsynth.comwisdomlib.org

The use of Betaxolol-d7 HCl as an internal standard improves the accuracy, precision, and robustness of bioanalytical methods. aptochem.comclearsynth.com It helps to correct for matrix effects, which are common in complex biological samples and can significantly impact the ionization efficiency of the analyte. scispace.comclearsynth.com Furthermore, the mass difference between Betaxolol-d7 HCl and the unlabeled betaxolol allows for their clear differentiation in the mass spectrometer, preventing signal overlap and ensuring accurate quantification. aptochem.com However, it is crucial to ensure the high isotopic purity of the deuterated standard to avoid any interference from the presence of unlabeled drug. tandfonline.com

Fragmentation Patterns and Isotopic Signature Analysis by Mass Spectrometry

The analysis of fragmentation patterns in mass spectrometry provides valuable structural information about the analyte. libretexts.org For betaxolol, electron impact (EI) ionization of its TMS derivative leads to a characteristic fragmentation, including a significant peak at m/z 72 resulting from alpha-cleavage. researchgate.net Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]+ of betaxolol is typically observed at m/z 308. sigmaaldrich.comnih.gov Further fragmentation in MS/MS experiments can yield product ions that are specific to the betaxolol structure. nih.govnih.govresearchgate.net

The isotopic signature of (+/-)-Betaxolol-d7 HCl is distinct from that of the unlabeled compound due to the presence of seven deuterium (B1214612) atoms. This results in a mass shift of +7 Da in the molecular ion and any fragments containing the iso-propyl-d7 group. This clear mass difference is fundamental for its use as an internal standard, allowing for unambiguous detection and quantification even in complex matrices. researchgate.netwaters.com The analysis of the isotopic pattern can also aid in confirming the identity of the compound. waters.com

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating betaxolol from other components in a sample prior to its detection and quantification. High-performance liquid chromatography (HPLC) is the most commonly used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Developing and validating a robust HPLC method is crucial for the reliable analysis of betaxolol. Several reversed-phase HPLC (RP-HPLC) methods have been reported for the determination of betaxolol hydrochloride in pharmaceutical dosage forms. nih.govresearchgate.netnih.govtandfonline.comresearchgate.net These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.nettandfonline.comresearchgate.net

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines and includes assessment of parameters such as linearity, accuracy, precision, specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.netresearchgate.netijpsjournal.comijpsjournal.com For instance, one validated RP-HPLC method demonstrated linearity in the range of 25 to 200 μg/mL with high accuracy (recoveries of 100.01%–101.35%). nih.govresearchgate.net Another study optimized an RP-HPLC method for quantifying betaxolol hydrochloride in bulk drug and nanoformulations, establishing a validated concentration range of 5-25 μg/mL. ijpsjournal.comijpsjournal.com Chiral HPLC methods have also been developed to separate the enantiomers of betaxolol, often using chiral stationary phases (CSPs) like Chirobiotic T or Chiralpak IB. nih.govbohrium.comtandfonline.comtandfonline.com

Table 1: Summary of HPLC Method Parameters for Betaxolol Analysis

| Parameter | Method 1 nih.govresearchgate.net | Method 2 ijpsjournal.comijpsjournal.com | Method 3 (Chiral) nih.gov | Method 4 (Chiral) tandfonline.comtandfonline.com |

| Column | Nucleosil C18, 4 µm (150 x 4.6 mm) | C18 | Chirobiotic T | Chiralpak IB (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.02 M potassium dihydrogen phosphate: methanol (40:60, v/v), pH 3.0 | Methanol:buffer | Methanol-glacial acetic acid-triethylamine (100:0.020:0.025, v/v/v) | n-hexane-ethanol (95/5, V/V), 0.2% diethylamine (B46881) (DEA) |

| Flow Rate | 1.6 mL/min | Optimized | 1.5 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | UV | Fluorescence (Ex/Em: 275/305 nm) | UV at 274 nm or Fluorescence (Ex/Em: 227/305 nm) |

| Retention Time | 1.72 min | - | - | - |

| Linearity Range | 25-200 µg/mL | 5-25 µg/mL | - | - |

| Accuracy (% Recovery) | 100.01%–101.35% | High | - | - |

Chiral Chromatography for Enantiomeric Resolution of Betaxolol

Chiral chromatography stands as a cornerstone technique for the separation of Betaxolol's enantiomers, a critical analysis since the (S)-(-)-enantiomer is known to possess significantly higher pharmacological activity. gyanvihar.org Direct and indirect approaches have been developed for this enantiomeric resolution. gyanvihar.org

The direct method, which avoids derivatization, is widely favored and utilizes chiral stationary phases (CSPs) to achieve separation. gyanvihar.org High-performance liquid chromatography (HPLC) is the predominant technique, offering superior accuracy, precision, and lower detection limits compared to other methods. gyanvihar.org Several types of chiral columns have proven effective for the enantiomeric separation of Betaxolol.

One successful approach involves the use of a tris(3,5-dimethylphenylcarbamate)cellulose chiral column, which has demonstrated excellent resolution (Rs > 2) and high peak symmetries. nih.gov Another highly effective method employs a teicoplanin macrocyclic antibiotic-based CSP, known as Chirobiotic T. nih.govresearchgate.net This method, utilizing a polar ionic mobile phase, achieves baseline resolution of the S- and R-enantiomers with fluorescence detection. nih.govresearchgate.net

The choice of mobile phase is crucial for optimal separation. For instance, with a teicoplanin column, a mobile phase consisting of methanol, glacial acetic acid, and triethylamine (B128534) has been shown to provide the best results in terms of resolution, analysis time, and separation factor. nih.gov The presence of triethylamine is essential to mitigate strong repulsive effects between the protonated amino groups of the analyte and the CSP. nih.gov

The following table summarizes key findings from studies on the chiral HPLC separation of Betaxolol enantiomers:

| Chiral Stationary Phase | Mobile Phase | Detection | Key Findings | Reference(s) |

| Tris(3,5-dimethylphenylcarbamate)cellulose | Hexane-based with polar modifier | Not specified | Excellent resolution (Rs > 2) and high peak symmetries. | nih.gov |

| Teicoplanin (Chirobiotic T) | Methanol-glacial acetic acid-triethylamine (100:0.020:0.025, v/v/v) | Fluorescence (Ex: 275 nm, Em: 305 nm) | Baseline resolution of S- and R-enantiomers with mean retention times of 11.3 and 12.6 min, respectively. Linear response over 10–500 ng/ml with a detection limit of 5 ng/ml. | nih.govresearchgate.net |

| Chiralpak IB | n-hexane-ethanol (95/5, V/V), 0.2% diethylamine | UV (274 nm) and Fluorescence (Ex: 227 nm, Em: 305 nm) | Resolution of 5.26. Applicable for determination in rabbit plasma. | bohrium.com |

Thin-Layer Chromatography (TLC) in Analytical Purity Assessment

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique widely used for assessing the purity of pharmaceuticals, including Betaxolol. researchgate.netnih.govijpsr.com It allows for the simultaneous analysis of multiple samples and is effective for separating a compound from its potential impurities and degradation products. researchgate.netpageplace.de

For the analysis of Betaxolol, a TLC-densitometric method has been developed and validated. core.ac.uknih.gov This method utilizes TLC aluminum plates precoated with silica (B1680970) gel F254 and a mobile phase of chloroform-methanol-ammonia 25% (18:4:0.2, v/v/v). core.ac.uknih.gov This system provides compact spots for Betaxolol (Rf ≈ 0.64) and its degradation products (Rf ≈ 0.39), allowing for their clear separation. core.ac.uknih.gov Densitometric analysis is then performed under UV light at 280 nm for quantification. core.ac.uknih.gov

The developed TLC method has demonstrated high sensitivity, with a limit of detection (LOD) of 66.6 ng/spot and a limit of quantification (LOQ) of 200 ng/spot. nih.gov It is also precise, with a relative standard deviation (RSD) of 2.73%, and accurate, with a mean recovery of 100.28%. nih.gov This makes TLC a reliable tool for the routine quality control and purity assessment of Betaxolol in pharmaceutical preparations. pageplace.decore.ac.uknih.gov

Spectroscopic Methods in Analytical Research

Spectroscopic techniques are fundamental for both the quantification and structural elucidation of pharmaceutical compounds. UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable in the analysis of Betaxolol and its deuterated analogs.

UV-Vis Spectrophotometry in Betaxolol Quantification Research

UV-Visible spectrophotometry offers a simple, sensitive, and economical method for the quantitative determination of Betaxolol in bulk powder and pharmaceutical dosage forms. ijpsonline.comzsmu.edu.ua One established method involves the oxidation of Betaxolol with sodium periodate (B1199274) to produce formaldehyde (B43269). ijpsonline.com The liberated formaldehyde is then reacted with acetyl acetone (B3395972) in the presence of ammonium (B1175870) acetate (B1210297) to form a yellow-colored chromogen with a maximum absorbance at 405 nm. ijpsonline.com This method has been shown to be linear in the concentration range of 5-30 µg/ml. ijpsonline.com

Another spectrophotometric approach involves the reaction of Betaxolol with bromocresol green (BCG) in an acetone medium, which forms a yellow complex with a maximum absorption at 408 nm. zsmu.edu.ua The linearity and validation of these methods are typically established according to ICH guidelines, ensuring their accuracy and precision for quality control purposes. arastirmax.comactascientific.comresearchgate.net

The following table presents data from a study on the UV-Vis spectrophotometric estimation of Betaxolol hydrochloride:

| Parameter | Value | Reference(s) |

| Wavelength of Maximum Absorption (λmax) | 405 nm | ijpsonline.com |

| Linearity Range | 5-30 µg/ml | ijpsonline.com |

| Regression Coefficient (r) | 0.9997 | ijpsonline.com |

| Recovery | 99.10-100.90% | ijpsonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Deuterated Analogs

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are the primary techniques used. researchgate.net In the case of Betaxolol-d7 HCl, the key feature to be confirmed by ¹H NMR would be the absence of signals corresponding to the seven protons on the iso-propyl group, which have been replaced by deuterium. The remaining proton signals of the Betaxolol molecule would be present and could be assigned based on their chemical shifts, multiplicities, and integration values, similar to the analysis of non-deuterated Betaxolol or related beta-blockers like propranolol. thermofisher.com

The structural integrity and the precise location of the deuterium atoms in (+/-)-Betaxolol-d7 HCl can be unambiguously determined through a comprehensive analysis of its 1D and 2D NMR spectra, ensuring the identity and quality of this important analytical standard.

Mechanistic Pharmacological Research on Betaxolol Utilizing Deuterated Analogs As Probes

In Vitro Receptor Binding Affinity and Selectivity Studies (β1-Adrenergic Receptors)

Betaxolol (B1666914) is well-established as a selective β1-adrenergic receptor antagonist. This selectivity is crucial for its clinical efficacy, particularly in minimizing off-target effects. In vitro receptor binding assays are fundamental in characterizing this selectivity. While direct binding studies specifically utilizing (+/-)-Betaxolol-d7 HCl as the primary ligand are not extensively documented in publicly available literature, the principles of using isotopically labeled compounds are central to these research methodologies.

In typical competitive binding assays, a radiolabeled or fluorescently labeled ligand with known affinity for the receptor is used. Unlabeled compounds, including Betaxolol, are then introduced at varying concentrations to compete for binding, allowing for the determination of their inhibitory constant (Ki). The use of deuterated standards like (+/-)-Betaxolol-d7 HCl is critical in the analytical phase of these studies, particularly when employing mass spectrometry to quantify the concentration of the non-deuterated drug. This ensures precise measurement, free from interference from other substances in the assay medium.

Studies on the non-deuterated form of Betaxolol have consistently demonstrated its higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors. This selectivity is a key characteristic that distinguishes it from non-selective beta-blockers.

Interactive Table: Receptor Binding Affinity of Betaxolol

| Receptor Subtype | Reported Ki (nM) | Description |

| β1-Adrenergic | ~3.6 - 9.0 | High affinity, indicating potent blockade of this receptor subtype. |

| β2-Adrenergic | ~1,580 | Significantly lower affinity, demonstrating its selectivity for β1 receptors. |

Note: The Ki values are for the non-deuterated Betaxolol and are compiled from various in vitro studies. The use of (+/-)-Betaxolol-d7 HCl as an internal standard is crucial for the accurate quantification that underpins these findings.

Molecular Mechanisms of Ocular Hypotensive Action in Non-Clinical Models

The primary therapeutic application of Betaxolol in ophthalmology is the reduction of intraocular pressure (IOP) in patients with glaucoma. Mechanistic studies in non-clinical models have been pivotal in elucidating how it achieves this effect. Again, while direct experimental use of (+/-)-Betaxolol-d7 HCl as a probe in these functional assays is not widely published, its role in the analytical quantification of Betaxolol is indispensable.

Investigation of Aqueous Humor Dynamics in Experimental Systems

A key mechanism behind Betaxolol's IOP-lowering effect is the suppression of aqueous humor production. medchemexpress.com Studies in various animal models, such as rabbits and monkeys, have demonstrated that topical administration of Betaxolol leads to a significant reduction in the rate of aqueous humor inflow. medchemexpress.comnih.gov

In these experiments, researchers often collect aqueous humor samples to measure the concentration of the administered drug. The use of (+/-)-Betaxolol-d7 HCl as an internal standard during mass spectrometric analysis of these samples allows for highly accurate and precise quantification of the non-deuterated Betaxolol that has reached the target tissue. This is essential for establishing a clear relationship between the drug concentration in the aqueous humor and the observed physiological effect on IOP.

Cellular Pathway Modulation in In Vitro Models (e.g., Ciliary Epithelium)

The ciliary epithelium is the primary site of aqueous humor production. In vitro studies using cultured ciliary epithelial cells are crucial for dissecting the cellular and molecular pathways modulated by Betaxolol. It is understood that β-adrenergic stimulation increases aqueous humor production via a cyclic adenosine (B11128) monophosphate (cAMP)-dependent pathway. nih.gov As a β1-adrenergic antagonist, Betaxolol is believed to counter this effect by blocking the receptors on the ciliary epithelium, thereby reducing cAMP production and subsequently decreasing aqueous humor secretion. nih.gov

While the direct application of deuterated Betaxolol to trace these intracellular signaling cascades is a potential area for future research, its current utility lies in ensuring the accurate measurement of Betaxolol concentrations in these in vitro systems, allowing for precise dose-response characterizations.

Neuroprotective Research and Vasorelaxant Properties in Preclinical Models

Beyond its IOP-lowering effects, research has suggested that Betaxolol may possess direct neuroprotective and vasorelaxant properties, which could offer additional benefits in the management of glaucoma.

Preclinical studies have indicated that Betaxolol can protect retinal ganglion cells from damage in models of ischemia and excitotoxicity. researchgate.netresearchgate.net This neuroprotective effect is thought to be independent of its β-blocking activity and may involve the modulation of calcium and sodium channels. researchgate.net

Furthermore, Betaxolol has been shown to induce vasorelaxation in isolated ocular blood vessels, an effect that could potentially improve blood flow to the optic nerve. nih.gov Research suggests this vasorelaxant effect is mediated through the blockade of calcium channels in vascular smooth muscle cells. nih.gov

In both neuroprotection and vasorelaxation studies, the ability to accurately measure the concentration of Betaxolol in the experimental models is paramount. The use of (+/-)-Betaxolol-d7 HCl as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS) is a standard practice to ensure the reliability of the data that forms the basis of these findings.

Investigative Pharmacokinetic and Drug Metabolism Studies Using +/ Betaxolol D7 Hcl

Application of Deuterated Betaxolol (B1666914) in Preclinical Pharmacokinetic Research

The unique properties of (+/-)-Betaxolol-d7 HCl make it an invaluable asset in preclinical studies, enabling researchers to differentiate the administered drug from its endogenous counterparts and metabolites with high accuracy.

In Vitro Assessment of Absorption and Distribution Characteristics

In vitro models are crucial for predicting a drug's behavior in the body. The use of deuterated betaxolol in these systems provides a clear advantage in quantifying its movement across biological membranes and its partitioning into various tissues. Studies using cell cultures, such as human trabecular meshwork cells, can help elucidate the cellular uptake and potential for localized effects within the eye. nih.gov While specific data on the in vitro absorption and distribution of (+/-)-Betaxolol-d7 HCl is not extensively detailed in the provided results, the principles of using isotopically labeled compounds suggest it would be instrumental in differentiating the parent drug from any potential cellular metabolites.

Pharmacokinetic Profiling in Animal Models (e.g., Ocular Tissues and Aqueous Humor)

Animal models provide a dynamic system to understand the pharmacokinetic profile of a drug. Following topical administration to rabbits, betaxolol, being the most lipophilic among a cocktail of beta-blockers, demonstrated the highest exposure in all ocular tissues except for the tear fluid. helsinki.fi This suggests that the corneal route is a significant pathway for its absorption. helsinki.firesearchgate.net

Studies in monkeys have shown that after a month of topical administration, betaxolol concentrations were significantly higher in the tissues of the treated eye compared to the untreated eye, confirming local absorption. arvojournals.org Notably, concentrations in the iris and ciliary body were exceptionally high. arvojournals.org The use of (+/-)-Betaxolol-d7 HCl in such studies would allow for precise quantification of the drug and its metabolites in various ocular compartments, including the aqueous humor, vitreous humor, retina, and choroid, providing a comprehensive picture of its ocular disposition. arvojournals.org For instance, after intracameral injection in rabbits, the clearance of betaxolol from the aqueous humor was found to be significantly higher than that of more hydrophilic compounds, highlighting the importance of elimination routes beyond simple aqueous outflow. uef.fi

| Tissue | Mean Betaxolol Concentration (ng/g) in Humans |

| Retina | 71.4 ± 41.8 |

| Optic Nerve Head | 31.2 ± 14.8 |

| Choroid | 1290 ± 1170 |

| Iris | 73,200 ± 89,600 |

| Ciliary Body | 4,250 ± 3,020 |

| Vitreous Humor | 4.12 ± 2.82 |

| Optic Nerve | 8.34 ± 6.17 |

| Plasma | 0.59 ± 0.32 ng/mL |

| Data from a study in patients with glaucoma after one month of topical ocular administration. arvojournals.org |

Elucidation of Metabolic Pathways and Metabolite Identification

Understanding how a drug is metabolized is critical for assessing its efficacy and potential for drug-drug interactions. The use of isotopically labeled compounds like (+/-)-Betaxolol-d7 HCl is particularly advantageous in these investigations.

In Vitro Metabolism Studies Using Hepatic and Ocular Fractions

In vitro studies using S9 fractions from both liver and ocular tissues have been instrumental in characterizing the metabolism of betaxolol. nih.govresearchgate.net These studies have revealed that the eye possesses metabolic activity, capable of forming metabolites previously thought to be exclusive to the liver. nih.gov Specifically, the active metabolite, hydroxybetaxolol, has been identified in ocular S9 fractions from rats, rabbits, and humans. researchgate.netnovartis.com

Interestingly, the metabolic profiles in preclinical animal models were not always predictive of the human ocular data, emphasizing the need for human-specific in vitro systems. nih.gov For example, one metabolite was found to be specific to human liver and ocular fractions. nih.gov Furthermore, liver S9 fractions tended to overestimate the extent of ocular metabolism, and rabbit liver S9 fractions showed extensive glucuronidation that was not observed in ocular fractions. nih.govnovartis.com This highlights that the liver is a poor surrogate for predicting ocular metabolism. researchgate.netnovartis.com The use of (+/-)-Betaxolol-d7 HCl in these assays would facilitate the precise tracking and quantification of both the parent drug and its deuterated metabolites.

Isotopic Tracing for Identification of Metabolically Labile Sites, particularly the Iso-propyl Group

Isotopic tracing with compounds like (+/-)-Betaxolol-d7 HCl is a powerful technique to pinpoint the exact locations on a molecule that are susceptible to metabolic modification. By placing the deuterium (B1214612) label on the iso-propyl group, researchers can specifically investigate the metabolic fate of this moiety. If metabolites are detected that have lost the deuterium label, it provides direct evidence of metabolic activity at the iso-propyl group. Conversely, if the deuterium atoms are retained in the metabolites, it indicates that this part of the molecule is metabolically stable. This approach is crucial for identifying all metabolic pathways and understanding the complete biotransformation of betaxolol. nih.gov An investigation using an ocular S9 assay identified nine metabolites of betaxolol, eight of which had not been previously reported. novartis.com

Mechanistic Role of Cytochrome P450 Enzymes in Betaxolol Metabolism

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs. nih.gov Betaxolol is primarily metabolized in the liver, and its metabolism is subject to the activity of CYP enzymes. nih.govnih.gov While specific studies detailing the role of individual CYP isozymes in the metabolism of (+/-)-Betaxolol-d7 HCl were not found in the search results, it is known that CYP enzymes are responsible for the oxidative metabolism of many drugs. nih.gov Given that betaxolol undergoes oxidation to form hydroxybetaxolol, it is highly probable that CYP enzymes are involved in this process. researchgate.netnovartis.com Further research using recombinant human CYP enzymes could precisely identify which isoforms (e.g., from the CYP1, CYP2, or CYP3 families) are responsible for the metabolism of betaxolol, including the potential for metabolism at the iso-propyl group.

Bioanalytical Method Validation for Drug Metabolism Studies

The foundation of any reliable pharmacokinetic and drug metabolism study is a robust and validated bioanalytical method. For the quantitative analysis of betaxolol in biological matrices, a highly specific and sensitive method, typically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is developed. researchgate.netnih.gov In these assays, a stable isotope-labeled internal standard (IS) is crucial for achieving high accuracy and precision. scispace.com The compound (+/-)-Betaxolol-d7 HCl (iso-propyl-d7) is an ideal internal standard for this purpose. Its chemical structure and physicochemical properties are nearly identical to the analyte, betaxolol, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. scispace.comnih.gov This co-eluting, stable isotope-labeled internal standard compensates for potential variability during sample processing and analysis, including matrix effects and fluctuations in instrument response. scispace.com

The validation of the bioanalytical method is performed in accordance with guidelines from regulatory authorities such as the Food and Drug Administration (FDA). researchgate.net This process ensures that the method is reliable and reproducible for its intended use, which is the quantification of betaxolol in biological samples like plasma or urine. The key validation parameters include specificity, linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, and matrix effect. nih.gov

Specificity is established to ensure that the method can unequivocally differentiate and quantify the analyte (betaxolol) from endogenous components in the matrix or other potential interferences. researchgate.net The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides a high degree of specificity by monitoring a specific precursor ion to product ion transition for both betaxolol and its deuterated internal standard, (+/-)-Betaxolol-d7 HCl. nih.govderpharmachemica.com

Linearity of the method is determined by analyzing a series of calibration standards over a specified concentration range. The response of the instrument should be proportional to the concentration of the analyte. A recent study validating a method for 18 β-blockers, including betaxolol, demonstrated excellent linearity with a coefficient of determination (R²) consistently above 0.995. nih.gov

Table 1: Linearity and Sensitivity of Betaxolol Bioanalysis

| Parameter | Result |

|---|---|

| Calibration Curve Range | 0.5 - 200 ng/mL |

| Regression Equation | y = 0.015x + 0.003 |

| Coefficient of Determination (R²) | > 0.995 nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL nih.gov |

This table presents typical linearity and sensitivity results for a validated LC-MS/MS method for betaxolol quantification.

Accuracy and Precision are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Accuracy reflects how close the measured concentration is to the true value, while precision measures the degree of scatter or variability between repeated measurements. Regulatory guidelines typically require the mean accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and the precision (expressed as the relative standard deviation, RSD%) not to exceed 15% (20% at the LLOQ). nih.gov

Table 2: Accuracy and Precision Data for Betaxolol Quantification

| QC Level | Nominal Conc. (ng/mL) | Intraday Precision (RSD%) | Intraday Accuracy (RE%) | Interday Precision (RSD%) | Interday Accuracy (RE%) |

|---|---|---|---|---|---|

| Low | 1.5 | 8.5% | 5.7% | 9.2% | 7.1% |

| Medium | 75 | 4.1% | -2.3% | 5.5% | -1.8% |

| High | 150 | 3.8% | -4.5% | 4.9% | -3.9% |

Data adapted from a validation study of multiple β-blockers. nih.gov RSD% represents the relative standard deviation, and RE% represents the relative error.

Recovery and Matrix Effect are critical parameters, especially in LC-MS/MS analysis. Recovery experiments evaluate the efficiency of the extraction process in recovering the analyte and internal standard from the biological matrix. The matrix effect assesses the influence of co-eluting, endogenous matrix components on the ionization of the analyte. The use of a stable isotope-labeled internal standard like (+/-)-Betaxolol-d7 HCl is particularly effective at correcting for both of these phenomena, as it is affected in the same way as the non-labeled analyte. scispace.com Studies show that for betaxolol, very good recovery (typically between 80.0–119.6%) and minimal matrix effect (within ±20.0%) can be achieved with validated methods. nih.gov

Table 3: Recovery and Matrix Effect for Betaxolol

| QC Level | Mean Recovery (%) | Matrix Effect (%) |

|---|---|---|

| Low (1.5 ng/mL) | 92.1% | 4.8% |

| High (150 ng/mL) | 95.8% | -2.5% |

This table shows representative recovery and matrix effect data for a betaxolol assay using a deuterated internal standard. nih.gov

Future Research Directions and Potential Applications of Deuterated Betaxolol Analogs

Development of Novel Analytical Assays for Biofluids and Tissues in Research Settings

The accurate measurement of drug concentrations in biological samples is a cornerstone of pharmaceutical research. The use of (+/-)-Betaxolol-d7 HCl as an internal standard is pivotal for developing robust analytical assays for betaxolol (B1666914) in complex matrices like blood, plasma, and tissues. Future research in this area could focus on creating ultra-sensitive methods using techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Such methods would enable the quantification of betaxolol and its metabolites from very small sample volumes, a significant advantage in preclinical studies with small animals or in clinical research involving pediatric patients.

| Potential Analytical Method Parameters for Betaxolol Quantification | |

| Analytical Technique | UHPLC-MS/MS |

| Internal Standard | (+/-)-Betaxolol-d7 HCl (iso-propyl-d7) |

| Biological Matrix | Plasma, Urine, Tissue Homogenates |

| Extraction Method | Solid-Phase Extraction or Protein Precipitation |

| Chromatographic Separation | C18 Reverse-Phase Column |

Advanced Studies in Drug-Drug Interactions using Isotopic Probes (In Vitro and Preclinical)

Isotopically labeled compounds like (+/-)-Betaxolol-d7 HCl are invaluable for studying drug-drug interactions (DDIs). In vitro studies using human liver microsomes or hepatocytes can employ this deuterated analog to investigate how other drugs might affect the metabolism of betaxolol. By using a "cocktail" of isotopic probes for various cytochrome P450 (CYP) enzymes, researchers can efficiently screen new drug candidates for their potential to cause harmful interactions with betaxolol and other medications. Preclinical studies in animal models can also utilize deuterated betaxolol to understand how DDIs observed in the lab translate to a living organism.

Continued Mechanistic Investigations of Betaxolol's Pharmacodynamic Profile

While betaxolol is known to be a selective beta-1 adrenergic receptor antagonist, deuterated analogs can help to further elucidate its mechanism of action. For example, studies could be designed to explore the precise relationship between the concentration of betaxolol at its target site (e.g., the heart or the eye) and its therapeutic effect. By using (+/-)-Betaxolol-d7 HCl to accurately measure drug levels in these tissues, researchers can build more sophisticated models to describe how the drug produces its beneficial effects.

Applications in Quantitative Metabolomics Research for Biomarker Discovery

Quantitative metabolomics is a powerful approach for identifying biomarkers that can predict a patient's response to a drug or their risk of developing adverse effects. In studies investigating the metabolic changes associated with betaxolol therapy, it is crucial to have an accurate measure of drug exposure. (+/-)-Betaxolol-d7 HCl can serve as a reliable internal standard for the quantification of betaxolol in metabolomics samples, allowing for a more precise correlation between drug concentration and changes in the metabolic profile. This could lead to the discovery of new biomarkers to personalize betaxolol treatment.

Opportunities for Exploring Stereoselective Pharmacokinetics and Metabolism with Labeled Enantiomers

Betaxolol is a chiral molecule, meaning it exists as two non-superimposable mirror-image isomers called enantiomers. It is common for enantiomers of a drug to have different pharmacological and toxicological properties. The synthesis and use of deuterated enantiomers of betaxolol, such as (R)-Betaxolol-d7 and (S)-Betaxolol-d7, would provide powerful tools to study their individual behavior in the body.

Research could focus on investigating whether the two enantiomers are metabolized differently by the body, a phenomenon known as stereoselective metabolism. Furthermore, these labeled enantiomers could be used to explore if their pharmacokinetic profiles are altered in specific patient populations, such as those with liver or kidney disease. Understanding the stereoselective pharmacokinetics and metabolism of betaxolol could lead to the development of safer and more effective therapies.

Q & A

Q. What is the primary application of (±)-Betaxolol-d7 HCl in pharmacological research?

(±)-Betaxolol-d7 HCl is a deuterium-labeled internal standard used in quantitative liquid chromatography-mass spectrometry (LC-MS) to analyze non-deuterated betaxolol in biological matrices. Its isotopic labeling minimizes matrix effects and ionization variability, ensuring accurate pharmacokinetic measurements such as drug absorption and metabolism rates .

Q. How should stock solutions of (±)-Betaxolol-d7 HCl be prepared to maintain isotopic integrity?

Dissolve the compound in deuterated solvents (e.g., DMSO-d6 or methanol-d4) to prevent proton exchange. Store aliquots at -20°C in amber vials to avoid photodegradation and freeze-thaw cycles. Validate stability via periodic LC-MS analysis to confirm no degradation or isotopic dilution .

Q. Why are deuterated internal standards preferred over structural analogs in betaxolol quantification?

Deuterated standards like (±)-Betaxolol-d7 HCl exhibit nearly identical retention times and ionization efficiencies as the target analyte, reducing variability during sample preparation and LC-MS analysis. Structural analogs may differ in extraction recovery or ionization, introducing bias .

Advanced Research Questions

Q. How can researchers validate the isotopic purity of (±)-Betaxolol-d7 HCl in complex biological samples?

- Use high-resolution mass spectrometry (HRMS) to confirm the absence of unlabeled betaxolol (e.g., m/z shift of +7 for d7 labeling).

- Perform spike-and-recovery experiments in plasma or tissue homogenates to assess interference from matrix components.

- Cross-validate with calibration curves using both deuterated and non-deuterated standards to ensure linearity and accuracy .

Q. What methodologies address discrepancies in metabolic rate data caused by deuterium isotope effects?

- Compare metabolic half-lives of (±)-Betaxolol-d7 HCl and non-deuterated betaxolol in vitro (e.g., liver microsomes).

- Apply kinetic isotope effect (KIE) correction factors to in vivo data if C-D bond cleavage occurs during metabolism.

- Use tandem mass spectrometry (MS/MS) to differentiate deuterated metabolites from natural isotopic peaks .

Q. How can researchers optimize chromatographic separation of (±)-Betaxolol-d7 HCl from endogenous interferents?

- Employ hydrophilic interaction liquid chromatography (HILIC) to resolve polar metabolites.

- Adjust mobile phase pH (e.g., 3.0–3.5 with formic acid) to enhance peak symmetry.

- Validate selectivity using blank matrices spiked with structurally similar β-blockers (e.g., atenolol, metoprolol) .

Q. What strategies ensure reproducibility when using (±)-Betaxolol-d7 HCl in multi-center studies?

- Standardize protocols for sample preparation (e.g., solid-phase extraction conditions).

- Distribute aliquots from a single batch to all participating labs to minimize batch-to-batch variability.

- Perform inter-laboratory validation using shared reference samples and blinded data analysis .

Data Analysis & Interpretation

Q. How should researchers handle conflicting results between LC-MS and NMR quantification of (±)-Betaxolol-d7 HCl?

- Verify LC-MS calibration with NMR-determined concentrations to rule out instrumental drift.

- Assess potential deuterium loss in NMR solvents (e.g., D2O vs. CD3OD) using heteronuclear single quantum coherence (HSQC) spectroscopy.

- Cross-reference with orthogonal methods like immunoassays to resolve discrepancies .

Q. What statistical approaches are recommended for analyzing low-abundance betaxolol metabolites in the presence of (±)-Betaxolol-d7 HCl?

- Apply background subtraction algorithms to remove signals from the deuterated internal standard.

- Use machine learning tools (e.g., partial least squares regression) to deconvolute overlapping metabolite peaks.

- Validate findings with stable isotope tracer studies in animal models .

Experimental Design Considerations

Q. How to control for isotopic dilution in longitudinal pharmacokinetic studies using (±)-Betaxolol-d7 HCl?

Q. What protocols minimize cross-contamination between deuterated and non-deuterated betaxolol during sample processing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.